2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" involves various strategies. For example, a general synthesis method for pyrrole-2-carboxylic acid derivatives has been developed through the reaction of 2H-azirines with enamines, leading to the formation of dihydropyrroles, which upon acid treatment yield the desired compounds in moderate to high yields (Law et al., 1984). Additionally, the synthesis and evaluation of certain derivatives have shown significant antileukemic activity, highlighting the biological relevance of these compounds (Ladurée et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a related compound, has been determined, providing insights into the structural aspects of these molecules (Law et al., 1984).
Scientific Research Applications
Organocatalytic Synthesis : The compound is utilized in the organocatalytic, diastereo- and enantioselective synthesis of 2,3-dihydro-1H-pyrrolizines, which are key for synthesizing biologically active natural products (Kallweit & Schneider, 2019).
Antileukemic Activity : Certain derivatives like 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters exhibit significant antileukemic activity, suggesting their potential for clinical trials (Anderson & Corey, 1977).
Synthesis of Pyrrole-2-carboxylic Acid Derivatives : The compound is used in a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which are important in various chemical applications (Law et al., 1984).
Anti-inflammatory Properties : Synthesized 1H-pyrrolizine-5-carboxamides have shown promising anti-inflammatory properties and a lower ulcerogenic liability compared to some standard drugs (Barsoum, 2011).
Antimicrobial Activity : Novel 1H-pyrrolizine-5-carboxamides demonstrate moderate antimicrobial activity against Gram-positive bacteria and weak activity against Coagulase negative Staphylococcus (Barsoum & Nawar, 2003).
One-Pot Synthesis Applications : The compound is used in a one-pot synthesis process yielding moderate yields of 6-alkyl-2,3-dihydro-1H-pyrrolizines from substituted 3-alkoxyacroleins and proline methyl ester (Walizei & Breitmaier, 1990).
Chemical Properties Exploration : Research on 1-Oxo-1H-pyrrolizines, which are closely related to 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, shows high activity for the addition of nucleophiles and cyclopentadiene to the C-2/C-3 double bond (Neidlein & Jeromin, 1982).
Anti-inflammatory Alkaloids : Punicagranine, a novel pyrrolizine alkaloid from Punica granatum peels, shows anti-inflammatory activity and inhibition of nitric oxide production (Sun et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLHKZGLFLYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554789 | |
Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
CAS RN |
116515-48-1 | |
Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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